

# A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms

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## Compound of Interest

Compound Name: *1,5-Dicaffeoylquinic acid*

Cat. No.: *B1669657*

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## Introduction

**1,5-Dicaffeoylquinic acid** (1,5-DCQA) is a naturally occurring phenolic compound found in various plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of 1,5-DCQA, focusing on its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

## Physicochemical Properties

**1,5-Dicaffeoylquinic acid** is an ester formed from one molecule of quinic acid and two molecules of caffeic acid. Its chemical structure and properties are summarized below.

Property	Value	Citation(s)
CAS Number	19870-46-3 (primary), 30964-13-7 (alternate)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>25</sub> H <sub>24</sub> O <sub>12</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	516.45 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Synonyms	1,5-DCQA, Cynarin, 1,3-Dicaffeoylquinic acid	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

This section provides detailed methodologies for the quantification and biological evaluation of **1,5-Dicaffeoylquinic acid**.

### High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification of 1,5-DCQA in various samples.

Parameter	Description	Citation(s)
Column	Reversed-phase C18 or Phenyl-Hexyl	[8]
Mobile Phase A	Water with 0.1% formic acid or 0.085% phosphoric acid	[8][9]
Mobile Phase B	Acetonitrile	[8][9]
Gradient	A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the compound. For example: 0-10 min, 10-15% B; 10-25 min, 15-25% B; 25-30 min, 25-10% B. The flow rate is typically around 0.8-1.0 mL/min.	[9]
Detection	UV detection at 325-330 nm	[8]

## Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability in response to 1,5-DCQA treatment.

Step	Protocol	Citation(s)
1. Cell Seeding	Seed cells in a 96-well plate at a density of $1 \times 10^4$ to $5 \times 10^4$ cells/well and incubate for 24 hours.	[5][10]
2. Compound Treatment	Treat cells with various concentrations of 1,5-DCQA and incubate for the desired period (e.g., 24-72 hours).	[10]
3. MTT Addition	Add 10-20 $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.	[1][7]
4. Solubilization	Remove the MTT solution and add 100-150 $\mu$ L of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.	[1][10]
5. Absorbance Reading	Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.	[1]

## Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by 1,5-DCQA.

Step	Protocol	Citation(s)
1. Protein Extraction	Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.	[11]
2. Protein Quantification	Determine protein concentration using a BCA or Bradford protein assay.	[11]
3. Gel Electrophoresis	Separate 20-50 µg of protein per lane on an SDS-PAGE gel.	[2][11]
4. Protein Transfer	Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.	[12]
5. Blocking	Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.	[2]
6. Primary Antibody	Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax) overnight at 4°C.	[2][11]
7. Secondary Antibody	Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.	[2][11]
8. Detection	Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.	

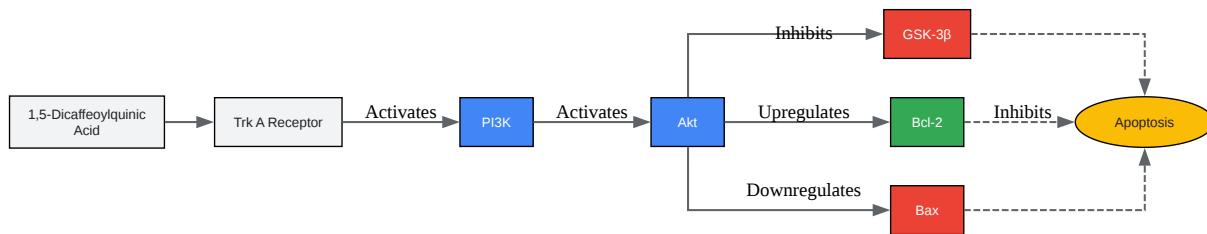
## Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

Step	Protocol	Citation(s)
1. Sample Collection	Collect cell culture supernatant after treatment with 1,5-DCQA and/or an inflammatory stimulus (e.g., LPS).	[13]
2. Griess Reagent	Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.	[6][14]
3. Reaction	Mix 50-100 $\mu$ L of the supernatant with an equal volume of Griess reagent in a 96-well plate.	[6][13]
4. Incubation	Incubate the plate at room temperature for 10-15 minutes, protected from light.	[6]
5. Absorbance Reading	Measure the absorbance at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.	[13][14]

## Signaling Pathway Analysis

**1,5-Dicaffeoylquinic acid** has been shown to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.



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Caption: PI3K/Akt signaling pathway modulated by **1,5-Dicaffeoylquinic acid**.

The neuroprotective mechanism of 1,5-DCQA involves the activation of the Tyrosine Kinase A (Trk A) receptor, which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activated Akt plays a crucial role in promoting cell survival by phosphorylating and inactivating Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ), a pro-apoptotic protein. Furthermore, activated Akt upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis.

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- To cite this document: BenchChem. [A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669657#1-5-dicaffeoylquinic-acid-cas-number-and-molecular-weight>]

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